
Fmoc-D-Lys(tBu)-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(tBu)-OH.HCl: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a tert-butyl (tBu) protecting group at the epsilon-amino group. The compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino groups during the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(tBu)-OH.HCl typically involves the following steps:
Protection of the epsilon-amino group: The epsilon-amino group of D-lysine is protected using tert-butyl chloroformate (tBu-Cl) in the presence of a base such as triethylamine (TEA).
Protection of the alpha-amino group: The alpha-amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate (NaHCO3).
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Formation of the hydrochloride salt: The final product, Fmoc-D-Lys(tBu)-OH, is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of reagents and solvents are used to carry out the protection reactions.
Automated purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to isolate the product.
Quality control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Lys(tBu)-OH.HCl undergoes deprotection reactions to remove the Fmoc and tBu protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the tBu group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino groups react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc protecting group.
Trifluoroacetic acid (TFA): Used for the removal of the tBu protecting group.
Coupling Reagents: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.
Major Products Formed:
Deprotected Lysine Derivative: Removal of the protecting groups yields D-lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-lysine residues.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(tBu)-OH.HCl is widely used in the synthesis of peptides and proteins through SPPS. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains .
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Mechanism of Action
Mechanism of Action: The primary function of Fmoc-D-Lys(tBu)-OH.HCl is to protect the amino groups of lysine during peptide synthesis. The Fmoc group prevents unwanted reactions at the alpha-amino group, while the tBu group protects the epsilon-amino group. These protecting groups are selectively removed at specific stages of the synthesis to allow for the formation of peptide bonds.
Molecular Targets and Pathways: The compound itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(tBu)-OH.HCl but uses a tert-butoxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for epsilon-amino protection.
Fmoc-Lys(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group for epsilon-amino protection.
Uniqueness: this compound is unique in its use of the tert-butyl group for epsilon-amino protection, which provides stability under basic conditions and can be removed under acidic conditions. This makes it particularly useful in SPPS where selective deprotection is required.
Properties
Molecular Formula |
C25H33ClN2O4 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(2R)-6-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)26-15-9-8-14-22(23(28)29)27-24(30)31-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22,26H,8-9,14-16H2,1-3H3,(H,27,30)(H,28,29);1H/t22-;/m1./s1 |
InChI Key |
VBFUBYLXOALWHY-VZYDHVRKSA-N |
Isomeric SMILES |
CC(C)(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
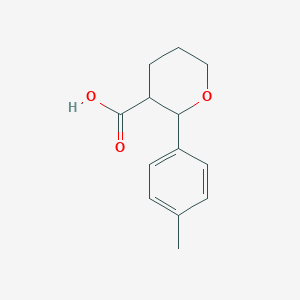
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
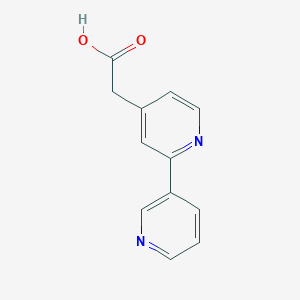
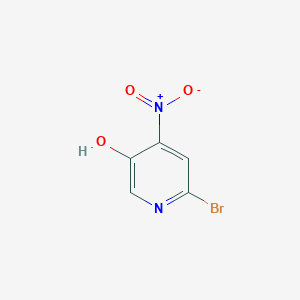
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

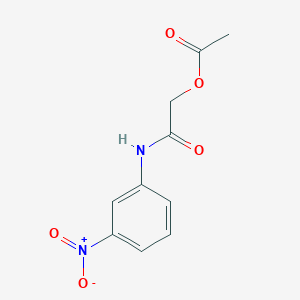
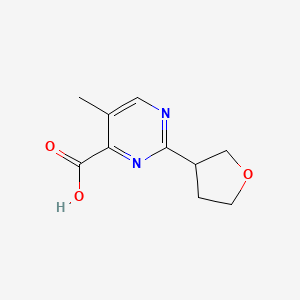

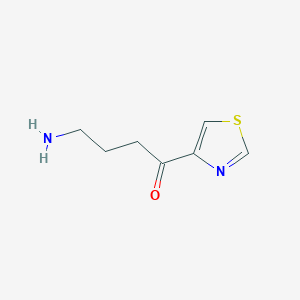
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
